molecular formula C16H19BrN2O4 B3029292 Boc-7-Bromo-L-tryptophan CAS No. 612484-55-6

Boc-7-Bromo-L-tryptophan

Cat. No.: B3029292
CAS No.: 612484-55-6
M. Wt: 383.24 g/mol
InChI Key: XQVLODKGIHVFTP-LBPRGKRZSA-N
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Description

Boc-7-Bromo-L-tryptophan is a protected amino acid derivative of significant value in organic synthesis and medicinal chemistry research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a bromine atom at the 7-position of the indole ring. This specific halogenation pattern is crucial, as 7-bromo-L-tryptophan serves as a versatile synthetic intermediate . It is a key precursor in the synthesis of more complex molecules, including proteasome inhibitors like TMC-95A, which have potential applications in tumor and inflammation research . The bromine atom at this position is highly reactive in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling researchers to introduce a variety of aryl, heteroaryl, or alkenyl substituents to create novel tryptophan derivatives for structure-activity relationship (SAR) studies . This makes it an indispensable building block for constructing diverse compound libraries. The Boc-protected form offered here ensures stability and enables selective deprotection during multi-step synthetic sequences, facilitating its use in the total synthesis of complex peptides and natural product analogues . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVLODKGIHVFTP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-Bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with a Boc group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position . The Boc protection is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve fermentative processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum expressing specific halogenase and reductase genes can be used to produce brominated tryptophan derivatives . This method is considered environmentally friendly and scalable.

Chemical Reactions Analysis

Types of Reactions: Boc-7-Bromo-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS), bromine.

    Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine.

    Cross-Coupling: Palladium catalysts, boronic acids.

Major Products:

    Substitution Products: Various substituted indole derivatives.

    Deprotected Amino Acid: 7-Bromo-L-tryptophan.

Mechanism of Action

The mechanism of action of Boc-7-Bromo-L-tryptophan involves its interaction with specific molecular targets. The bromine atom and Boc group influence the compound’s reactivity and binding affinity. For example, the compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to active sites . The pathways involved may include halogenation and deprotection reactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Positional Isomers: 7-Bromo vs. 5-Bromo Substitution

The position of bromination on the indole ring significantly impacts reactivity and applications.

Property Boc-7-Bromo-L-Tryptophan Boc-5-Bromo-L-Tryptophan 7-Bromo-L-Tryptophan
CAS Number Not explicitly provided¹ 75816-20-5 75816-19-2
Molecular Formula C₁₆H₁₉BrN₂O₄ (inferred) C₁₆H₁₉BrN₂O₄ C₁₁H₁₁BrN₂O₂
Molecular Weight ~383.24 g/mol (inferred) 383.24 g/mol 299.12 g/mol
Key Applications Peptide synthesis, cross-coupling Marketed for biochemical research Protein structure studies

Key Differences :

  • Reactivity : Bromine at the 7-position (Boc-7-Bromo) may exhibit steric hindrance in electrophilic substitutions compared to the 5-position (Boc-5-Bromo), which is more accessible for reactions like Suzuki couplings .
  • Synthesis : Boc-5-Bromo-L-tryptophan is commercially available and widely used in pharmaceutical research , whereas this compound is typically synthesized via regioselective bromination of Boc-L-tryptophan using reagents like N-bromosuccinimide (NBS) .

Halogen Variation: Bromo vs. Fluoro Derivatives

Halogen substitution alters electronic properties and biological activity.

Property This compound Boc-7-Fluoro-D-Tryptophan
CAS Number Not explicitly provided¹ 1384101-98-7
Molecular Weight ~383.24 g/mol 322.34 g/mol
Halogen Impact Bromine enhances electrophilicity Fluorine increases electronegativity
Applications Cross-coupling reactions Probing enzyme specificity

Key Differences :

  • Electrophilicity : Bromine’s larger atomic radius and polarizability make this compound more reactive in palladium-catalyzed cross-couplings compared to fluoro analogs .
  • Stereochemistry : Boc-7-Fluoro-D-tryptophan (D-configuration) is used to study chiral recognition in enzymatic systems, whereas the L-form is standard in peptide synthesis .

Protecting Group Variations

The choice of protecting group influences stability and synthetic utility.

Compound Protecting Group Stability Deprotection Conditions
This compound Boc Stable under acidic conditions Trifluoroacetic acid (TFA)
Nα-Fmoc-7-Bromo-L-Tryptophan Fmoc Base-sensitive Piperidine in DMF
7-Bromo-L-Tryptophan Methyl Ester Methyl ester Hydrolyzes under basic conditions NaOH/MeOH

Key Differences :

  • Boc vs. Fmoc : Boc protection is preferred for solid-phase peptide synthesis (SPPS) under acidic conditions, while Fmoc is used for base-labile strategies .
  • Methyl Ester Derivatives : Used in solution-phase synthesis but require additional steps for deprotection .

Stereochemical Variations: L vs. D Forms

Stereochemistry affects biological activity and synthetic applications.

Property This compound Boc-7-Bromo-D-Tryptophan
Configuration L-form D-form
Applications Peptide synthesis Study of chiral enzymes
Synthesis Derived from L-tryptophan Requires enantioselective routes

Key Insight: The D-form is less common but critical for investigating enzyme stereoselectivity, as seen in studies with D-amino acid oxidases .

Biological Activity

Boc-7-Bromo-L-Tryptophan is a modified derivative of the essential amino acid L-tryptophan, notable for its unique structural features that enhance its biological activity. This compound, characterized by the presence of a bromine atom at the seventh position of its indole ring and a tert-butoxycarbonyl (Boc) protecting group, exhibits significant interactions with various biological targets, making it valuable in pharmacological research and applications.

Structural Characteristics

The full IUPAC name of this compound is (2S)-3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Its molecular formula is C₁₆H₁₉BrN₂O₄, with a molecular weight of 383.24 g/mol. The structural modifications impart distinct properties that facilitate its reactivity and stability in biological systems.

This compound has been identified as an inhibitor of anthranilate phosphoribosyltransferase (APRT), an enzyme crucial for tryptophan metabolism. By mimicking natural substrates, it effectively binds to the active site of APRT, leading to reduced enzyme activity. This inhibition can significantly impact metabolic pathways associated with tryptophan derivatives, providing insights into the biochemical roles of these compounds in cellular processes .

Table 1: Comparison of Biological Activities

Compound Biological Activity Target Enzyme
This compoundInhibitorAnthranilate phosphoribosyltransferase
5-Bromo-L-TryptophanPotential anti-cancer propertiesVarious cancer-related pathways
7-Chloro-D-TryptophanDifferent receptor interaction profileNeurotransmitter modulation

Synthesis and Derivatives

The synthesis of this compound typically involves two main steps: bromination at the 7-position followed by Boc protection. Various synthetic pathways have been explored, including enzymatic methods that utilize genetically engineered microorganisms like Corynebacterium glutamicum for producing brominated tryptophan derivatives through fermentative processes .

Case Studies and Research Findings

  • Neuropharmacological Applications : Research indicates that bromotryptophan derivatives, including this compound, exhibit neuropharmacological activities. They have been studied for their potential roles in modulating neurotransmitter systems, which are critical for addressing neurological disorders.
  • Tumor Cell Accumulation Studies : A study evaluated the accumulation of boron-containing tryptophan derivatives in brain tumor cells. The results showed that certain Boc-protected derivatives exhibited significant selectivity and accumulation in tumor cells compared to normal cells, suggesting their potential as agents for boron neutron capture therapy (BNCT) .
  • Chemical Reactivity : The compound's reactivity allows for further derivatization through substitution reactions, such as Suzuki-Miyaura cross-coupling, which can lead to a variety of indole derivatives useful in drug development and chemical biology .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-7-Bromo-L-tryptophan with high regioselectivity?

  • Methodological Answer : Synthesis requires optimization of halogenation conditions (e.g., temperature, solvent, catalyst). The flavin-dependent halogenase PrnA structure reveals a 10 Å tunnel that guides hypochlorous acid (HOCl) to the tryptophan substrate, enabling regioselective bromination at position 7 . Researchers should monitor reaction progress via LC-MS or NMR to confirm purity and regiochemistry. For chemical synthesis, evaluate brominating agents (e.g., N-bromosuccinimide) under controlled pH and inert atmospheres.

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should test pH sensitivity (e.g., acidic vs. basic buffers), thermal degradation (via TGA/DSC), and photostability (UV-Vis spectroscopy). For biological assays, ensure compatibility with cell culture media (e.g., DMEM) by analyzing decomposition products using HPLC-MS .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Compare aromatic proton signals (7-bromo substitution deshields H7, shifting δ to ~7.5 ppm).
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern (Br introduces a 1:1 M/M+2 peak ratio).
  • X-ray crystallography : Resolve regiochemistry and crystal packing effects .

Advanced Research Questions

Q. How does this compound interact with tryptophan-metabolizing enzymes (e.g., IDO) in immune modulation studies?

  • Methodological Answer : Use competitive binding assays (SPR/ITC) to measure affinity for indoleamine 2,3-dioxygenase (IDO). In vitro T-cell suppression assays can mimic the tryptophan depletion mechanism described in fetal rejection studies . Include controls with L-tryptophan and unmodified Boc-protected analogs to isolate bromine’s steric/electronic effects.

Q. What experimental strategies resolve contradictions in reported behavioral effects of tryptophan derivatives?

  • Methodological Answer : Address discrepancies (e.g., hyperactivity vs. fatigue in carbohydrate-tryptophan studies) by standardizing models (e.g., rodent vs. human neurobehavioral assays) and controlling variables like diet, circadian rhythm, and genetic polymorphisms . Use meta-analyses to reconcile conflicting data from small-sample studies.

Q. How can regioselective halogenation of this compound inform the design of novel enzyme inhibitors?

  • Methodological Answer : Leverage structural data from PrnA’s FAD-binding module to design halogenated analogs targeting flavin-dependent enzymes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, while kinetic assays (e.g., stopped-flow spectroscopy) validate halogen’s role in transition-state stabilization .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity profiles for halogenated tryptophan derivatives?

  • Methodological Answer : Variations in cell permeability (logP differences due to bromine’s hydrophobicity) and metabolic stability (CYP450-mediated dehalogenation) can explain divergent results. Perform parallel assays in isogenic cell lines (e.g., wild-type vs. CYP3A4-overexpressing) to isolate metabolic factors .

Experimental Design Frameworks

Q. How can the PICO framework structure studies on this compound’s neuropharmacological effects?

  • Population : Primary neurons or neuroblastoma cell lines (e.g., SH-SY5Y).
  • Intervention : Dose-response of this compound (1–100 μM).
  • Comparison : L-tryptophan, Boc-L-tryptophan (control for bromine’s impact).
  • Outcome : Neurite outgrowth (immunofluorescence) or serotonin synthesis (HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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